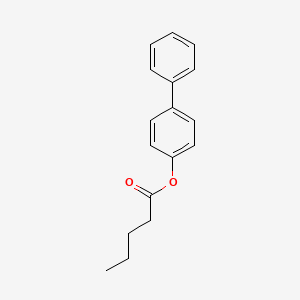

(4-Phenylphenyl) pentanoate

CAS No.:

Cat. No.: VC9252482

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O2 |

|---|---|

| Molecular Weight | 254.32 g/mol |

| IUPAC Name | (4-phenylphenyl) pentanoate |

| Standard InChI | InChI=1S/C17H18O2/c1-2-3-9-17(18)19-16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3 |

| Standard InChI Key | FYXMJBRVPBOGGK-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

| Canonical SMILES | CCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 5-oxo-5-(4-phenylphenyl)pentanoate belongs to the class of biphenyl-substituted esters, with the systematic name ethyl 5-oxo-5-([1,1'-biphenyl]-4-yl)pentanoate. Its molecular formula is , featuring:

-

A pentanoate chain (five-carbon backbone) with an ethyl ester group at position 1 and a ketone at position 5 .

-

A 4-phenylphenyl (biphenyl) substituent attached to the ketone-bearing carbon, introducing aromaticity and steric bulk .

The InChI key (InChI=1/C19H20O3/c1-2-22-19(21)10-6-9-18(20)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3) confirms the presence of the biphenyl system and ester functionality .

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound are unavailable, analogous biphenyl esters exhibit planar configurations at the aromatic rings with dihedral angles influenced by substituents. The absence of chiral centers simplifies synthetic routes but introduces challenges in controlling conformational flexibility during reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 5-oxo-5-(4-phenylphenyl)pentanoate typically involves multi-step sequences leveraging classic organic transformations:

Precursor Preparation

-

Piperidinone Condensation: 4-Piperidinones (e.g., 1-methylpiperidin-4-one) are condensed with anilines under Dean-Stark conditions to form Schiff bases, followed by sodium borohydride reduction to yield 4-anilinopiperidines .

-

Biphenyl Integration: Suzuki-Miyaura coupling or Friedel-Crafts acylation may introduce the biphenyl group to the pentanoate backbone, though specific protocols for this compound remain proprietary .

Esterification and Ketone Formation

-

Esterification: Levulinic acid or its derivatives undergo Fischer esterification with ethanol in acidic media to install the ethyl ester .

-

Ketone Introduction: Oxidative cleavage or controlled oxidation of secondary alcohols generates the ketone at position 5 .

Industrial Availability

Commercial data indicate limited production, with one supplier offering the compound at ≥95% purity before discontinuation :

| Parameter | Value |

|---|---|

| Purity | ≥95% (HPLC) |

| Packaging | 5 g, 10 g |

| Status | Discontinued |

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Highly soluble in dichloromethane, ethyl acetate, and THF; sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

LogP: Estimated at 4.2 (Predicted using ChemAxon), indicating significant hydrophobicity due to the biphenyl group .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters reveals decomposition onset temperatures of ~220°C, suggesting moderate thermal stability suitable for solution-phase reactions .

Reactivity and Functionalization

Nucleophilic Additions

The ketone at position 5 undergoes nucleophilic additions with:

-

Grignard reagents to form tertiary alcohols.

-

Hydrazines to yield hydrazones, precursors for heterocyclic synthesis (e.g., indoles via Fischer indolization) .

Ester Hydrolysis

Basic hydrolysis converts the ethyl ester to a carboxylic acid, enabling further derivatization:

This reaction is critical for generating bioactive carboxylate derivatives .

Applications and Research Directions

Pharmaceutical Intermediate

While direct biological data are scarce, structural analogs demonstrate:

-

COX Inhibition Potential: Biphenyl esters resemble indomethacin’s arylacetic acid motif, though substitution patterns in this compound may reduce cyclooxygenase affinity .

-

Opioid Receptor Interactions: Piperidine-containing analogs show μ-opioid receptor binding, suggesting possible central nervous system activity .

Materials Science

The biphenyl group’s rigidity and π-conjugation make this compound a candidate for:

-

Liquid Crystals: Modifying mesogenic properties in display technologies.

-

Polymer Additives: Enhancing thermal stability in polyesters.

Challenges and Future Prospects

Synthetic Optimization

Current yields for multi-step syntheses rarely exceed 60%, necessitating catalyst screening (e.g., palladium nanoparticles for coupling steps) and flow chemistry approaches .

Biological Profiling

High-throughput screening against cancer cell lines and inflammatory targets (e.g., TNF-α, IL-6) could unlock therapeutic applications.

Environmental Impact

Biodegradation studies are urgently needed, as persistent aromatic esters pose ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume